2-(Piperidin-4-yloxy)-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-piperidin-4-yloxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-4-11-10(3-1)14-12(16-11)15-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNWZAYGGKJMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 1,3-Benzothiazol-2-ol (or derivatives thereof) serves as the benzothiazole core precursor.
- Piperidin-4-ol or protected forms of piperidine with a hydroxy group at the 4-position are used to introduce the piperidin-4-yloxy moiety.
- Coupling reagents or catalysts facilitate the formation of the ether linkage between the benzothiazole and piperidine units.
Typical Synthetic Procedure
The general synthetic approach involves nucleophilic substitution or coupling between the hydroxyl group of 1,3-benzothiazol-2-ol and the piperidin-4-ol derivative under controlled conditions:
- Step 1: Activation of the benzothiazol-2-ol hydroxyl group, often by converting it into a better leaving group (e.g., halide or sulfonate ester).
- Step 2: Reaction with piperidin-4-ol or its salt under basic or catalytic conditions to form the ether bond.
- Step 3: Purification of the product by recrystallization or chromatography.
Reaction Conditions
- Solvents such as dimethylformamide (DMF) or acetone/water mixtures are commonly used to dissolve reactants and facilitate the reaction.
- Temperature control is critical, with reactions typically conducted at moderate temperatures (50–60 °C) to optimize yield and minimize side reactions.
- Catalysts or bases such as triethylamine may be added to promote nucleophilic substitution.
- Reaction times vary from a few hours to overnight reflux depending on the scale and specific reagents.
Detailed Research Findings and Data
Yield and Purity
- Yields for similar benzothiazole derivatives with piperidine substitution typically range from 60% to 90% , depending on the exact substituents and reaction conditions.
- Purity is confirmed by spectroscopic methods such as 1H-NMR , 13C-NMR , FT-IR , and GC-MS . For example, characteristic ether C–O stretch bands appear in the IR spectrum around 1100–1300 cm⁻¹, and aromatic proton signals are observed in NMR.
Characterization Data Summary
| Characterization Method | Observed Features for this compound |
|---|---|
| 1H-NMR (DMSO, 300 MHz) | Aromatic protons 7.0–8.0 ppm; piperidine ring protons 1.0–4.0 ppm; ether linkage shifts around 3.5–4.5 ppm |
| 13C-NMR (DMSO, 75 MHz) | Benzothiazole carbons 110–160 ppm; piperidine carbons 20–60 ppm |
| FT-IR (ATR) | C–O–C stretch ~1100–1300 cm⁻¹; aromatic C–H stretch 3050–3150 cm⁻¹; aliphatic C–H stretch 2850–2950 cm⁻¹ |
| GC-MS | Molecular ion peak matching calculated molecular weight; fragmentation consistent with benzothiazole and piperidine moieties |
Example Synthetic Data (Adapted from Analogous Benzothiazole Derivatives)
| Parameter | Value/Observation |
|---|---|
| Reaction temperature | 50–60 °C |
| Reaction time | 4–12 hours |
| Solvent | DMF or acetone/water mixture |
| Catalyst/Base | Triethylamine or none |
| Yield | 65–85% |
| Melting point | Typically 150–200 °C (depending on purity) |
| Purification | Recrystallization or vacuum drying |
Industrial and Scale-Up Considerations
- Industrial synthesis may employ continuous flow reactors to enhance reaction control and scalability.
- Optimization focuses on maximizing yield and purity while minimizing by-products.
- Automated synthesis platforms can be used for reproducibility and efficiency.
- Waste management and solvent recovery are critical for environmental compliance.
Summary Table of Preparation Steps
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Activation of benzothiazol-2-ol hydroxyl | Halogenation or sulfonation |
| 2 | Coupling with piperidin-4-ol | DMF solvent, 50–60 °C, base catalyst |
| 3 | Reaction monitoring and completion | TLC or HPLC to confirm completion |
| 4 | Isolation and purification | Filtration, recrystallization, drying |
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yloxy)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
2-(Piperidin-4-yloxy)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yloxy)-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 2-(Piperidin-4-yloxy)-1,3-benzothiazole, their molecular properties, and biological activities:
Key Research Findings and Comparative Analysis
Antimicrobial Activity
- Aminoacetylenic Derivatives (BZ5, BZ4): Compounds with azepan-1-yl (BZ5) and piperidin-1-yl (BZ4) substituents on a butynyl chain demonstrated potent antimicrobial activity. BZ5 showed MIC values of 15.62 µg/mL against Staphylococcus aureus and Candida albicans, outperforming ciprofloxacin and fluconazole in some cases . The azepane ring’s larger size and flexibility may enhance membrane penetration compared to piperidine analogs.
Anticancer Activity
- 2-(Methylsulfonyl)-1,3-benzothiazole : This derivative inhibits RNA and DNA synthesis by binding to nitro enzymes, showcasing its role as a cytotoxic agent . The sulfonyl group’s electron-withdrawing properties contrast with the piperidinyloxy group’s basicity, highlighting substituent-dependent mechanisms.
Neurological and Cardiovascular Effects
- The piperazinyl group’s interaction with serotonin receptors underscores the pharmacological risks of certain substituents.
Antitumor Potential
- 2-(4-Aminophenyl)-1,3-benzothiazole: Demonstrated antitumor activity in crystallographic studies, with the amino group enhancing solubility and target binding . Substitution at the para position (vs. meta) significantly impacts structure-activity relationships.
Structural-Activity Relationships (SAR)
Substituent Flexibility :
- Piperidinyloxy and piperazinyl groups enable diverse receptor interactions due to their nitrogen atoms and conformational flexibility.
- Rigid substituents (e.g., methylsulfonyl) favor enzyme inhibition, while flexible chains (e.g., butynyl) improve antimicrobial activity .
Electron-Donating vs. Withdrawing Groups :
- Electron-donating groups (e.g., piperidinyloxy) may enhance receptor binding, whereas electron-withdrawing groups (e.g., sulfonyl) promote enzyme inhibition .
Position-Specific Effects: Substitution at the benzothiazole C2 position is critical for activity; modifications at other positions (e.g., C4-aminophenyl) alter target specificity .
Biological Activity
2-(Piperidin-4-yloxy)-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2OS, with a molecular weight of approximately 226.32 g/mol. The compound features a benzothiazole core substituted with a piperidin-4-yloxy group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The exact mechanisms remain under investigation, but potential pathways include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing signaling pathways relevant to various diseases.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be developed as a novel antimicrobial agent.
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 15.5 |
| A549 (Lung Cancer) | 22.8 |
| HeLa (Cervical Cancer) | 18.0 |
These findings indicate that this compound may serve as a lead compound for the development of new anticancer therapies.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results highlighted its potential as an effective treatment against resistant bacterial strains .
- Anticancer Research : In another investigation focusing on its anticancer properties, researchers found that the compound induced apoptosis in cancer cells through the activation of caspase pathways . This suggests a mechanism by which the compound can selectively target cancerous cells while sparing normal cells.
- PPARδ Agonism : Further studies have identified derivatives of benzothiazoles as potent agonists for peroxisome proliferator-activated receptor δ (PPARδ), indicating their role in metabolic regulation and potential applications in treating metabolic disorders .
Q & A
[Basic] What synthetic methodologies are employed for the preparation of 2-(Piperidin-4-yloxy)-1,3-benzothiazole, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Piperidine derivatives are introduced to benzothiazole scaffolds via nucleophilic substitution or copper(I)-catalyzed click chemistry, as seen in analogous compounds .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while protic solvents may reduce by-products .
- Catalysts : CuI or Pd-based catalysts improve yields in cross-coupling steps, achieving 51–58% yields for structurally related benzothiazole-piperidine hybrids .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates pure products, verified by TLC .
[Basic] Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound derivatives?
Key techniques include:
- NMR spectroscopy : Aromatic protons in benzothiazole appear at δ 7.2–8.1 ppm, while piperidinyl protons resonate at δ 1.5–3.5 ppm. NMR confirms carbonyl (δ 165–170 ppm) and thiourea (δ 180–185 ppm) groups .
- HRMS : Validates molecular weight (e.g., [M+H] for CHNOS: calculated 263.0785, observed 263.0789) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content are matched within ±0.3% of theoretical values .
[Basic] What initial biological screening approaches are used to evaluate the bioactivity of this compound compounds?
- Enzyme inhibition assays : AST/ALT activity in serum is measured spectrophotometrically (e.g., compounds A2 and A5 showed 40–60% inhibition at 100 µM) .
- Antimicrobial testing : MIC (Minimum Inhibitory Concentration) against bacterial strains (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC values reported for benzimidazole analogs) .
[Advanced] How do structural modifications at the piperidinyloxy or benzothiazole moieties influence the biological activity of these compounds?
- Piperidine substituents : Electron-withdrawing groups (e.g., -F, -Br) enhance enzyme inhibition (e.g., 9c derivative in showed stronger binding than 9a–9e) .
- Benzothiazole modifications : Methoxy groups at position 6 increase solubility but may reduce membrane permeability .
- Hybrid analogs : Incorporating pyrazole or triazole rings improves antimicrobial activity (e.g., MIC = 8 µg/mL for triazole-linked derivatives) .
[Advanced] What computational strategies are employed to predict the binding modes of this compound derivatives with target enzymes?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with active sites (e.g., hydrogen bonding with α-glucosidase His674 and Asp518) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
- Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond acceptors, aromatic rings) for lead optimization .
[Advanced] How can researchers resolve contradictions in enzymatic activity data, such as activation versus inhibition observed in benzothiazole derivatives?
- Assay variability : Standardize substrate concentrations (e.g., AST/ALT assays in used fixed NADH levels) .
- Structural analysis : Compare analogs (e.g., A3 and A4 in activate enzymes due to electron-donating -OCH groups, while A2/A5 inhibit via hydrophobic interactions) .
- Dose-response studies : Confirm biphasic effects (activation at low concentrations vs. inhibition at higher doses) .
[Advanced] What are the methodological considerations for designing stable and bioavailable this compound analogs?
- LogP optimization : Aim for 2–3 to balance solubility and permeability (e.g., piperidine N-methylation reduces logP by 0.5 units) .
- Prodrug strategies : Phosphate esters or PEGylation improve aqueous solubility (e.g., 70% bioavailability in rat models for prodrugs) .
- Metabolic stability : CYP450 inhibition assays (e.g., IC > 10 µM for non-inhibitory analogs) and microsomal stability tests (t > 60 min) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
